

# Benzyl-PEG7-t-butyl ester molecular weight and formula

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## Compound of Interest

Compound Name: Benzyl-PEG7-t-butyl ester

Cat. No.: B11928900

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## In-Depth Technical Guide: Benzyl-PEG7-t-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on **Benzyl-PEG7-t-butyl ester**, a bifunctional molecule increasingly utilized in targeted protein degradation and other areas of drug development. Its unique structure, incorporating a benzyl group, a polyethylene glycol (PEG) spacer, and a t-butyl ester, makes it a valuable building block in the synthesis of complex therapeutic agents.

## Core Molecular Data

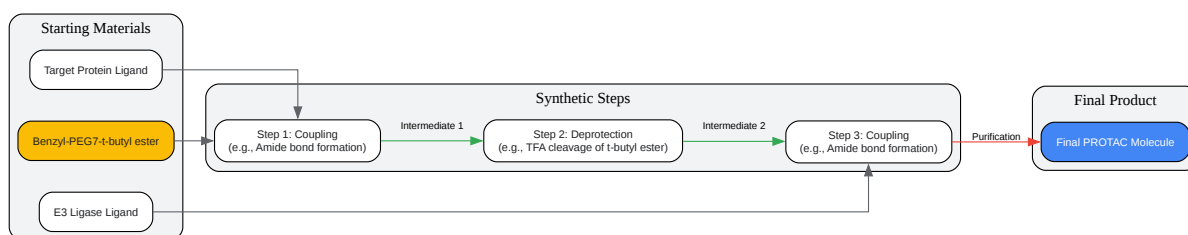
The fundamental physicochemical properties of **Benzyl-PEG7-t-butyl ester** are summarized below. These values are critical for experimental design, reaction stoichiometry, and analytical characterization.

Property	Value	Source
Molecular Weight	500.62 g/mol	[1]
Molecular Formula	C <sub>26</sub> H <sub>44</sub> O <sub>9</sub>	[1]

## Role in PROTAC Synthesis

**Benzyl-PEG7-t-butyl ester** is frequently employed as a PEG-based linker in the construction of Proteolysis Targeting Chimeras (PROTACs).<sup>[1]</sup> PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.<sup>[1]</sup> The PEG7 linker component of **Benzyl-PEG7-t-butyl ester** serves to connect the ligand that binds the target protein with the ligand that engages the E3 ligase, providing the necessary spatial orientation for the ternary complex formation.

The diagram below illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing a PEG linker like **Benzyl-PEG7-t-butyl ester**. This process typically involves sequential coupling reactions to attach the respective ligands to the linker.



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Caption: Conceptual workflow for PROTAC synthesis using a bifunctional linker.

## Experimental Methodologies

While specific, detailed experimental protocols for the synthesis of **Benzyl-PEG7-t-butyl ester** are not readily available in public literature, general methods for the creation of benzyl ethers and t-butyl esters can be referenced.

**General Protocol for Benzyl Ether Formation:** The synthesis of benzyl ethers can be achieved under neutral conditions. For instance, a common method involves the reaction of an alcohol with 2-benzyloxy-1-methylpyridinium triflate, which acts as a benzyl group donor. An alternative in situ protocol involves mixing the alcohol substrate with 2-benzyloxypyridine and magnesium oxide, followed by the addition of methyl triflate and heating.

**General Protocol for t-Butyl Ester Formation:** The introduction of a t-butyl ester is often accomplished through acid-catalyzed esterification. This can involve the reaction of a carboxylic acid with isobutene in the presence of a strong acid catalyst like sulfuric acid or with tert-butyl acetate and a catalyst such as perchloric acid.

It is important to note that these are generalized procedures and would require significant optimization for the specific synthesis of **Benzyl-PEG7-t-butyl ester**. Researchers should consult specialized chemical synthesis literature for detailed protocols relevant to their specific starting materials and desired product.

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## References

- 1. Benzyl-PEG7-t-butyl ester | PROTAC连接子 | MCE [medchemexpress.cn]
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